Silylsulfanylsilane

Description

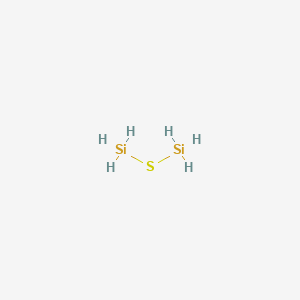

Structure

2D Structure

Properties

CAS No. |

16544-95-9 |

|---|---|

Molecular Formula |

H6SSi2 |

Molecular Weight |

94.29 g/mol |

IUPAC Name |

silylsulfanylsilane |

InChI |

InChI=1S/H6SSi2/c2-1-3/h2-3H3 |

InChI Key |

FGEJJBGRIFKJTB-UHFFFAOYSA-N |

SMILES |

[SiH3]S[SiH3] |

Canonical SMILES |

[SiH3]S[SiH3] |

Synonyms |

disilylsulphide |

Origin of Product |

United States |

Synthetic Methodologies for Silylsulfanylsilane and Its Analogues

Established Synthetic Pathways to Silylsulfanylsilane

Established methods for the synthesis of this compound and its analogues, such as bis-disilanyl sulphide, typically involve the reaction of a silyl (B83357) halide precursor with a suitable sulfur source.

Precursor Synthesis and Reactant Considerations

The primary precursors for the synthesis of this compound are silyl halides, such as silyl iodide (SiH₃I) or silyl bromide (SiH₃Br). The synthesis of these precursors is a critical first step. For instance, disilanyl (B1231035) iodide (SiH₃SiH₂I), a precursor for the analogue bis-disilanyl sulphide, serves as a model for understanding the preparation of silyl halides. capes.gov.br

The choice of the sulfur source is another key consideration. Common sulfurating agents include hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium hydrosulfide (B80085) (NaSH). The reaction between an alkyl halide and an alkali metal salt of hydrogen sulfide is a well-established method for forming thiols and sulfides, and a similar principle can be applied to the synthesis of silyl sulfides. ias.ac.in

Table 1: Key Precursors and Reactants for this compound Synthesis

| Precursor/Reactant | Chemical Formula | Role in Synthesis |

| Silyl Iodide | SiH₃I | Source of the silyl group (SiH₃) |

| Silyl Bromide | SiH₃Br | Alternative source of the silyl group |

| Hydrogen Sulfide | H₂S | Sulfurating agent |

| Sodium Hydrosulfide | NaSH | Nucleophilic sulfur source |

| Disilanyl Iodide | SiH₃SiH₂I | Precursor for the analogue bis-disilanyl sulphide |

Reaction Conditions and Optimization Strategies

The reaction to form the silicon-sulfur bond in this compound typically proceeds via a nucleophilic substitution mechanism. The general reaction can be represented as:

2 SiH₃X + S²⁻ → (SiH₃)₂S + 2 X⁻ (where X = I, Br)

Alternatively, using hydrogen sulfide, the reaction is:

2 SiH₃X + H₂S + 2 B → (SiH₃)₂S + 2 HB⁺X⁻ (where B is a base)

Optimization of this reaction involves controlling the stoichiometry of the reactants, the choice of solvent, and the temperature. The use of a non-protic solvent is generally preferred to avoid side reactions with the reactive silyl halide. The presence of a base is often necessary to scavenge the hydrogen halide produced when using hydrogen sulfide. A German patent describes the reaction of silyl halides with hydrogen sulfide in the presence of ammonia (B1221849) or certain amines to form aryl sulfides, indicating a similar strategy could be employed for this compound. google.com

Novel Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have opened up new avenues for the formation of silicon-sulfur bonds, emphasizing sustainability and efficiency.

Green Chemistry Principles in this compound Synthesis

While specific green chemistry protocols for this compound are not extensively documented, principles from related fields can be applied. One such principle is the use of less hazardous reagents. For example, the use of elemental sulfur in the presence of a reducing agent could be an alternative to the highly toxic and flammable hydrogen sulfide gas. Another approach involves atom economy, where the reaction is designed to maximize the incorporation of all reactant atoms into the final product. Catalytic methods, as discussed below, are also a cornerstone of green chemistry.

Catalytic Methods for Silicon-Sulfur Bond Formation

Catalytic methods offer the potential for milder reaction conditions and improved selectivity in the formation of Si-S bonds. While direct catalytic synthesis of this compound is an area of ongoing research, related catalytic systems for C-S and Si-C bond formation provide valuable insights. Palladium and copper catalysts have been shown to be effective in the formation of C-S bonds in the synthesis of silyl-protected arenethiols from aryl halides or triflates. researchgate.net Similarly, palladium catalysis has been employed in the reductive cleavage of poly(phenylene sulfide) using a hydrosilane to form a disilyl sulfide. thieme-connect.comthieme-connect.com

An iridium-catalyzed hydrogenolysis of halosilanes to produce hydrosilanes also presents a potential catalytic route for precursor synthesis under milder conditions. researchgate.net The development of catalysts specifically for the direct reaction of a hydrosilane with a sulfur source could represent a significant advancement in this compound synthesis.

Table 2: Potential Catalytic Systems for Silicon-Sulfur Bond Formation

| Catalyst System | Relevant Application | Potential for this compound Synthesis |

| Palladium/IcHex | Reductive cleavage of C-S bonds to form disilyl sulfides | Direct synthesis from a sulfur polymer and a hydrosilane |

| Palladium-based | Synthesis of silyl-protected arenethiols | Catalytic coupling of silyl halides with a sulfur source |

| Iridium-amido complexes | Hydrogenolysis of halosilanes to hydrosilanes | Greener synthesis of silyl hydride precursors |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves the use of organosilyl precursors, where one or more hydrogen atoms on the silicon are replaced by organic groups.

A facile one-pot synthesis of α-silyl substituted vinyl sulfides has been described, which involves the chlorination of 1-phenylthio-1-silylalkanes followed by dehydrochlorination. tandfonline.comtandfonline.com This methodology highlights a route to silyl sulfides with vinyl substituents.

The synthesis of P-stereogenic compounds has been achieved through the regioselective lithiation and subsequent trapping of a trimethylsilyl-substituted phosphine (B1218219) sulfide. acs.org This demonstrates a method for creating chiral silyl phosphine sulfides, which are analogues of substituted silylsulfanylsilanes. Furthermore, the synthesis of racemic heterocyclic S-silyl phosphonium (B103445) sulfides has been reported, starting from a hydrosilane. researchgate.net

The synthesis of (disilylanilino)phosphines, which contain a nitrogen bridge between silicon and phosphorus, has also been accomplished. tandfonline.com This suggests the possibility of synthesizing this compound derivatives with various heteroatom linkers.

Table 3: Examples of Substituted Silyl-Sulfur Compounds and Their Synthetic Approaches

| Compound Class | Synthetic Approach | Precursors |

| α-Silyl substituted vinyl sulfides | Chlorination of 1-phenylthio-1-silylalkanes followed by dehydrochlorination | 1-Phenylthio-1-silylalkanes, NCS |

| P-Stereogenic silyl phosphine sulfides | Regioselective lithiation-trapping of a silyl phosphine sulfide | Trimethylsilyl-substituted phosphine sulfide, n-BuLi |

| Heterocyclic S-silyl phosphonium sulfides | Hydride abstraction or protonation/dihydrogen liberation from a hydrosilane | Hydrosilane, B(C₆F₅)₃ or H⁺ |

Strategies for Silicon Functionalization

The functionalization of silicon in this compound analogues is primarily achieved by employing pre-functionalized silicon precursors rather than by direct substitution on the silicon atom of a pre-existing SiH₃SH molecule. This "pre-functionalization" approach allows for the introduction of a wide variety of organic or inorganic groups onto the silicon atom. The choice of the starting silane (B1218182) (e.g., a halosilane or a hydrosilane) dictates the synthetic route to the target silanethiol.

Several key synthetic methods are utilized to form the crucial Si-SH bond from these functionalized precursors:

From Halosilanes and a Sulfur Source: The most common and versatile method involves the reaction of a functionalized halosilane (R₃SiX, where X = Cl, Br) with a sulfur nucleophile. Sources of sulfur can include hydrogen sulfide (H₂S) or its alkali metal salts like lithium hydrosulfide (LiSH) or sodium hydrosulfide (NaSH). pbc.gda.plias.ac.in The reaction typically proceeds via nucleophilic substitution at the silicon center. For instance, triphenylsilanethiol (B78806) can be obtained in high yield by reacting triphenylsilyl chloride with H₂S in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. pbc.gda.pl Similarly, sterically hindered silanethiols such as triisopropylsilanethiol (B126304) (TIPS-SH) are efficiently prepared from triisopropylsilyl chloride (TIPSCl) and LiSH. chemicalbook.com

From Hydrosilanes and Elemental Sulfur: A direct approach to forming the Si-SH bond is the reaction of a hydrosilane (R₃SiH) with elemental sulfur. This method has been successfully used to synthesize triphenylsilanethiol from triphenylsilane (B1312308) with an 80% yield. pbc.gda.pl The reaction mechanism involves the insertion of a sulfur atom into the Si-H bond.

From Hydrosilanes and Sulfur-Containing Reagents: Functionalized silanes can react with various sulfur-containing compounds to yield silanethiols. A notable example is the radical-chain reaction between silanes and triphenylphosphine (B44618) sulfide, which produces the corresponding silanethiols in good yield. researchgate.net

From Silyl Sulfides: The parent this compound, SiH₃SH, is formed in an equilibrium reaction between disilyl sulfide ((SiH₃)₂S) and hydrogen sulfide (H₂S) at room temperature. chemistry-chemists.com

The versatility of these methods allows for the synthesis of a diverse range of this compound analogues with various substituents on the silicon atom, as detailed in the table below.

| Target this compound (R₃SiSH) | Silicon Precursor | Sulfur Source/Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triphenylsilanethiol ((C₆H₅)₃SiSH) | (C₆H₅)₃SiCl | H₂S / Triethylamine | - | ~80% | pbc.gda.pl |

| Triphenylsilanethiol ((C₆H₅)₃SiSH) | (C₆H₅)₃SiH | Elemental Sulfur (S₈) | - | 80% | pbc.gda.pl |

| Triisopropylsilanethiol ((i-Pr)₃SiSH) | (i-Pr)₃SiCl | LiSH (from H₂S and n-BuLi) | THF, -78 °C | 98% | chemicalbook.com |

| Aminosilanetrithiol (RSi(SH)₃) | {RSi[SLi(THF)]₃}₂ | CH₃COOH (Protonation) | - | 40% | rsc.orgrsc.org |

| tert-Butyldimethylsilanethiol ((t-Bu)Me₂SiSH) | (Me₂SiS)₃ | t-BuLi | Hexane-Et₂O | - | rsc.org |

Approaches for Sulfur Functionalization

The sulfur atom in silylsulfanylsilanes is a versatile functional handle. The S-H bond is acidic and reactive, allowing for a variety of transformations. ontosight.aipbc.gda.pl The key to most sulfur functionalization strategies is the initial deprotonation of the thiol group to form a highly nucleophilic silanethiolate anion (R₃SiS⁻).

Deprotonation and Salt Formation: Silylsulfanylsilanes can be readily deprotonated by bases to form alkali metal silanethiolates. For example, reacting triisopropylsilanethiol with potassium hydride (KH) yields potassium triisopropylsilanethiolate (KSTIPS). researchgate.net Lithium silanethiolates can be generated from the reaction of cyclotrisilathianes with organolithium reagents. rsc.org These thiolate salts are crucial intermediates for subsequent functionalization steps.

Alkylation and Sulfide Formation: The nucleophilic silanethiolate anion readily reacts with electrophiles like alkyl halides or tosylates to form unsymmetrical silyl sulfides (R₃Si-S-R'). This provides a convenient route to compounds containing a Si-S-C linkage. For example, KSTIPS can be efficiently alkylated with primary and secondary alkyl halides to give the corresponding triisopropylsilyl sulfides in excellent yields. researchgate.net Methylation of sodium silanethiolates with methyl iodide has also been reported. scispace.com

Formation of Metal-Thiolate Complexes: Silanethiolates have been extensively studied as ligands for a wide range of transition metals, including Fe, Co, Ni, Cu, Ti, and Zn. rsc.orgrsc.orgnih.gov These complexes are typically synthesized by reacting a metal halide or another suitable metal precursor with an alkali metal silanethiolate. For instance, cobalt(II) and nickel(II) complexes of the type M(SSiMe₂Buᵗ)₂(tmeda) have been prepared from CoCl₂ and NiCl₂(dppe) respectively, by reaction with lithium tert-butyldimethylsilanethiolate. rsc.orgims.ac.jp

Oxidation and Disulfide Formation: The oxidation of silylsulfanylsilanes can lead to the formation of disilyl disulfides (R₃Si-S-S-SiR₃). This reaction is analogous to the oxidation of organic thiols to disulfides. For example, the oxidation of tri-tert-butoxysilanethiol with molecular oxygen can lead to the corresponding disulfide, which can undergo further reactions. researchgate.net

The following table summarizes key examples of sulfur functionalization reactions starting from silylsulfanylsilanes or their thiolate derivatives.

| Starting Material | Reagent | Product Type | Specific Product Example | Yield | Reference |

|---|---|---|---|---|---|

| (i-Pr)₃SiSH | Potassium Hydride (KH) | Potassium Silanethiolate | KSSi(i-Pr)₃ | - | researchgate.net |

| KSSi(i-Pr)₃ | Alkyl Halides (R'X) | Silyl Sulfide | R'SSi(i-Pr)₃ | Excellent | researchgate.net |

| Sodium tris(2,6-diisopropylphenoxy)silanethiolate | Methyl Iodide (CH₃I) | Methyl Silyl Sulfide | CH₃SSi(OAr)₃ | - | scispace.com |

| LiSSiMe₂Buᵗ | CoCl₂ / tmeda | Cobalt(II) Thiolate Complex | Co(SSiMe₂Buᵗ)₂(tmeda) | - | rsc.org |

| LiSSiMe₂Buᵗ | NiCl₂(dppe) | Nickel(II) Thiolate Complex | Ni(SSiMe₂Buᵗ)₂(dppe) | 45-92% | rsc.org |

| (t-BuO)₃SiSH | O₂ / NiCl₂·6H₂O | Nickel(II) Thiosulfate (B1220275) Complex | Dinuclear Ni(II) thiosulfate complex | - | researchgate.net |

| (C₆H₅)₃SiSH | [Fe(OMe)(TPP)]** | Iron(III) Porphyrin Thiolate | [Fe(SSi(C₆H₅)₃)(TPP)] | - | nih.gov |

Information regarding this compound is not publicly available.

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, reactivity, and mechanistic studies.

The performed searches aimed to locate information on:

The synthesis and chemical reactions of this compound.

Its chemical and physical properties.

Spectroscopic data that would confirm its existence and structure.

The chemistry of related compounds such as disilanethione and silylsilanethione.

Reactions of compounds containing a Si-S-Si linkage.

General information on organosilicon chemistry, including the reactivity of related silicon-sulfur compounds, was reviewed. However, without specific data on this compound, it is not possible to generate the detailed and scientifically accurate article as requested, which would require specific research findings on its reaction pathways, transformation mechanisms, and its role as a precursor for reactive intermediates.

Reactivity and Mechanistic Investigations of Silylsulfanylsilane

Interaction with Other Chemical Systems

Organometallic Reactions Involving Silylsulfanylsilane

There is a notable lack of specific studies on the organometallic reactions of this compound. However, predictions regarding its reactivity can be inferred from the behavior of analogous compounds such as hydrosilanes and organosulfur compounds. Organometallic reactions are fundamental to the formation of new carbon-metal bonds and are pivotal in synthetic chemistry. google.com

It is plausible that the Si-S bond in this compound could undergo insertion reactions with highly reactive metal complexes. For instance, low-valent metal centers might insert into the Si-S bond, leading to the formation of complexes containing both M-Si and M-S linkages. The reactivity would likely be influenced by the nature of the metal and the ligands attached to it.

Another potential reaction pathway involves the cleavage of the Si-H bonds by strong organometallic bases. Grignard reagents (R-Mg-X) or organolithium compounds (R-Li) could potentially deprotonate the silyl (B83357) groups, leading to the formation of silylthiolate anions. These anions could then be used in subsequent reactions with various electrophiles.

The table below outlines hypothetical reactions based on the known reactivity of similar compounds.

| Reactant | Proposed Product(s) | Reaction Type | Potential Catalyst/Conditions |

| Organolithium (RLi) | Li[SSiH₂R] and/or Li[SSiH₃] + RH | Deprotonation / Si-S bond cleavage | Inert atmosphere, low temperature |

| Low-valent Metal Complex (LₙM) | LₙM(SiH₃)(SSiH₃) | Oxidative Addition / Si-S bond insertion | Varies with metal complex |

| Alkyl Halide (R-X) with a base | R-SSiH₃ and/or R-S-R | Nucleophilic Substitution | Phase-transfer catalyst |

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound with transition metals is another area with limited specific research. However, the presence of both silicon and sulfur atoms suggests that it could act as a ligand in several ways. Transition metal complexes are known for their diverse geometries and electronic properties, which are highly dependent on the nature of the coordinating ligands. google.com

This compound could potentially coordinate to a metal center through the sulfur atom, acting as a simple thioether-type ligand. The lone pairs on the sulfur atom make it a potential Lewis base. Alternatively, it could act as a bridging ligand, with the sulfur atom coordinating to two different metal centers.

Furthermore, oxidative addition of the Si-H or Si-S bonds to a low-valent transition metal center could lead to the formation of silyl, hydrido, and sulfido complexes. google.com The robust σ-donor characteristics of silylene ligands, which are related to silyl groups, are known to stabilize transition metals in low valent states. This suggests that this compound-derived ligands could also exhibit similar stabilizing effects.

The table below summarizes potential coordination modes of this compound.

| Coordination Mode | Description | Potential Metal Systems |

| Terminal S-donor | The sulfur atom coordinates to a single metal center. | Late transition metals (e.g., Pt, Pd, Au) |

| Bridging S-donor | The sulfur atom bridges two metal centers. | Metal clusters, dinuclear complexes |

| Oxidative Addition Product | Cleavage of Si-H or Si-S bonds leads to M-Si, M-H, or M-S bonds. | Electron-rich, low-valent metals (e.g., Fe(0), Ir(I)) |

Reaction Kinetics and Thermodynamics of this compound Transformations

For hypothetical reactions, such as the cleavage of the Si-S bond or the reaction with organometallic reagents, the kinetics would likely be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent might enhance the reaction rate.

The thermodynamics of this compound transformations would be governed by the bond energies of the reactants and products. The Si-S bond is generally weaker than the Si-O bond, suggesting that reactions leading to the formation of Si-O bonds from Si-S bonds would likely be thermodynamically favorable.

Computational chemistry could serve as a powerful tool to estimate the kinetic and thermodynamic parameters for reactions involving this compound, in the absence of experimental data.

The table below presents hypothetical thermodynamic data for a generic reaction involving this compound, for illustrative purposes.

| Hypothetical Reaction | Estimated ΔH (kJ/mol) | Estimated ΔS (J/mol·K) | Estimated ΔG at 298 K (kJ/mol) |

| SiH₃SSiH₃ + 2 R-Li → 2 R-SiH₃ + Li₂S | -150 | +20 | -156 |

| SiH₃SSiH₃ + H₂O → SiH₃OH + SiH₃SH | -50 | +5 | -51.5 |

Advanced Spectroscopic and Structural Elucidation of Silylsulfanylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of silicon-containing compounds. By analyzing various nuclei such as ¹H, ¹³C, and ²⁹Si, detailed information about the molecular framework, bonding, and electronic structure can be obtained. nih.govrsc.orgjpionline.orgias.ac.inmdpi.com

Due to the molecular symmetry of silylsulfanylsilane, where the two silyl (B83357) (SiH₃) groups are chemically equivalent, simplified NMR spectra are expected.

¹H NMR: A single resonance signal is anticipated for the six equivalent protons. The chemical shift (δ) is influenced by the electronegativity of the adjacent sulfur and silicon atoms. In related silyl anions like (H₃Si)₂SiH⁻, the SiH₃ protons resonate at approximately +2.03 ppm. researchgate.net For this compound, the signal would be in a region characteristic of protons bonded to silicon.

²⁹Si NMR: A single signal is also expected for the two equivalent ²⁹Si nuclei. Silicon has a very wide chemical shift range, making it a sensitive probe of the local chemical environment. huji.ac.il The chemical shift for this compound is predicted to be in the typical range for tetracoordinate silicon atoms bonded to hydrogen and a heteroatom. For comparison, the ²⁹Si chemical shift for the central silicon in (H₃Si)₂SiH⁻ is observed at -158.5 ppm. researchgate.net

¹³C NMR: This technique is not applicable for the parent compound, this compound, as it contains no carbon atoms. However, for substituted species such as hexamethyldisilathiane (B1360051), ((CH₃)₃Si)₂S, ¹³C NMR provides a characteristic signal for the methyl carbons.

Coupling Constants: The interaction between nuclear spins through chemical bonds provides valuable structural information. osti.govpascal-man.com

The one-bond coupling constant between silicon-29 (B1244352) and a directly attached proton (¹J(²⁹Si,¹H)) is typically large, often in the range of 180–250 Hz, with a negative sign due to the negative gyromagnetic ratio of ²⁹Si. huji.ac.ilpascal-man.com For example, the ¹J(Si,H) in trichlorosilane (B8805176) (SiHCl₃) is approximately 300 Hz. huji.ac.il

Two-bond proton-proton coupling (²J(¹H,¹H)) within a silyl group and three-bond silicon-proton coupling (³J(²⁹Si,¹H)) across the sulfur atom are not observed in the parent molecule due to the chemical equivalence of all protons and both silicon atoms, respectively.

The following table summarizes the expected NMR data for this compound and provides experimental data for its common substituted derivative, hexamethyldisilathiane.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| This compound, (SiH₃)₂S | ¹H | ~2.0 (by analogy) researchgate.net | ¹J(²⁹Si,¹H): ~200 (estimated) huji.ac.il |

| ²⁹Si | Estimated range: 0 to -40 | ||

| ¹³C | Not Applicable | ||

| Hexamethyldisilathiane, ((CH₃)₃Si)₂S | ¹H | 0.28 researchgate.net | |

| ¹³C | 5.9 mdpi.com | ||

| ²⁹Si | 17.5 capes.gov.br |

Table 1: Predicted and experimental NMR spectroscopic data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within a molecule by showing correlations between nuclei. pressbooks.pub

For this compound, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be the most informative. This technique correlates the chemical shifts of directly bonded nuclei, such as ¹H and ²⁹Si. The HSQC spectrum of this compound would display a single cross-peak, confirming the direct bond between the protons and silicon atoms observed in the 1D spectra. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would not show any cross-peaks, as all protons are magnetically equivalent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. photothermal.comspectroscopyonline.com These methods are complementary; molecular vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. photothermal.com

The Si-S-Si linkage gives rise to characteristic vibrational modes. Based on theoretical calculations for related silicon-sulfur systems, the key stretching vibrations can be assigned. chalcogen.ro

Asymmetric Stretch (ν_as(Si-S-Si)): This mode is expected to be strong in the IR spectrum. For a molecule with two Si-S bonds, this vibration is calculated to appear at approximately 501 cm⁻¹. chalcogen.ro

Symmetric Stretch (ν_s(Si-S-Si)): This mode is typically strong in the Raman spectrum. It is calculated to appear at a lower frequency than the asymmetric stretch, around 462 cm⁻¹. chalcogen.ro

For comparison, the analogous Si-O-Si asymmetric stretch in disiloxane (B77578) occurs at a much higher frequency (~1050 cm⁻¹), which is expected given the lower mass of oxygen compared to sulfur. cdnsciencepub.com Other vibrations for this compound, such as SiH₃ rocking, twisting, and bending modes, would also be present in the spectra.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Activity |

| Si-S-Si Asymmetric Stretch | ~501 chalcogen.ro | IR |

| Si-S-Si Symmetric Stretch | ~462 chalcogen.ro | Raman |

| Si-H Stretch | ~2100-2200 | IR/Raman |

| SiH₃ Bending/Deformation | ~800-950 | IR/Raman |

Table 2: Predicted characteristic vibrational modes for this compound.

When the hydrogen atoms in this compound are replaced by other functional groups, such as in hexamethyldisilathiane, the vibrational spectra show distinct changes. New vibrational modes corresponding to the substituent are introduced. For hexamethyldisilathiane, these include:

C-H Stretching: Vibrations in the 2850–2980 cm⁻¹ region.

CH₃ Deformation: Bending vibrations around 1250–1450 cm⁻¹.

Si-C Stretching: Vibrations typically found in the 600-800 cm⁻¹ region.

The IR spectrum of hexamethyldisilathiane shows characteristic absorptions at 2948, 1465, 1386, and 882 cm⁻¹. researchgate.net The presence of these bulky methyl groups also influences the frequency and intensity of the core Si-S-Si vibrational modes.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structure through fragmentation patterns. wikipedia.orguni-saarland.de

For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The predicted molecular ion peak, based on the most abundant isotopes (²⁸Si, ¹H, ³²S), would be at m/z 98.

The fragmentation of the molecular ion is expected to occur through the cleavage of the weakest bonds. The primary fragmentation pathways would likely involve:

Loss of a hydrogen atom to give an [M-1]⁺ ion at m/z 97.

Cleavage of the Si-S bond to yield a silylthio cation ([SiH₃S]⁺) at m/z 65 or a silyl cation ([SiH₃]⁺) at m/z 31.

Further fragmentation of these ions through successive loss of hydrogen atoms, similar to the pattern observed for silane (B1218182) (SiH₄). nist.gov

For the substituted species hexamethyldisilathiane, experimental mass spectra are available. nih.govnist.gov The molecular ion (M⁺˙) is observed at m/z 178. The most abundant peak (base peak) is often at m/z 163, corresponding to the loss of a methyl group ([M-CH₃]⁺), which forms a stable silicon-centered cation.

| Compound | Ion | m/z (Predicted/Observed) | Identity |

| This compound, (SiH₃)₂S | [Si₂H₆S]⁺˙ | 98 | Molecular Ion |

| [Si₂H₅S]⁺ | 97 | [M-H]⁺ | |

| [SiH₃S]⁺ | 65 | [M-SiH₃]⁺ | |

| [SiH₃]⁺ | 31 | Silyl Cation | |

| Hexamethyldisilathiane, ((CH₃)₃Si)₂S | [C₆H₁₈SSi₂]⁺˙ | 178 nih.gov | Molecular Ion |

| [C₅H₁₅SSi₂]⁺ | 163 nih.gov | [M-CH₃]⁺ (Base Peak) | |

| [(CH₃)₃Si]⁺ | 73 | Trimethylsilyl (B98337) Cation |

Table 3: Predicted and experimental mass spectrometry fragmentation data.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. ustc.edu.cnnist.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. researchgate.netiaea.org

For this compound, with a chemical formula of H₆Si₂S, the theoretical exact mass can be calculated using the most abundant isotopes of hydrogen (¹H), silicon (²⁸Si), and sulfur (³²S).

Theoretical Exact Mass Calculation for this compound (H₆Si₂S)

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Hydrogen | ¹H | 1.007825 | 6 | 6.04695 |

| Silicon | ²⁸Si | 27.976927 | 2 | 55.953854 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | 93.972875 |

An experimental HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak [M]⁺˙ at an m/z value extremely close to this theoretical calculation, typically within a few parts per million (ppm) of mass accuracy. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers would allow for the clear identification of the molecular ion and its isotopic pattern, confirming the elemental composition. researchgate.net

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Relative Abundance (%) |

| [H₆²⁸Si₂³²S]⁺˙ | 93.972875 | 93.9727 | -1.9 | 100 |

| [H₆²⁸Si²⁹Si³²S]⁺˙ | 94.976230 | 94.9759 | -3.5 | 9.8 |

| [H₆²⁸Si₂³³S]⁺˙ | 94.977221 | 94.9769 | -3.4 | 0.8 |

| [H₆²⁸Si₂³⁴S]⁺˙ | 95.972175 | 95.9718 | -3.9 | 4.5 |

The data presented in the table above is a hypothetical representation of what would be expected from an HRMS experiment. The excellent agreement between the theoretical and observed m/z values, along with the characteristic isotopic distribution pattern for a molecule containing two silicon atoms and one sulfur atom, would provide strong evidence for the elemental composition of this compound.

Fragmentation Patterns and Structural Insights

Electron ionization (EI) mass spectrometry not only provides the molecular weight but also induces fragmentation of the molecule, offering valuable clues about its structure. d-nb.infonih.govresearchgate.net The fragmentation pattern is a reproducible fingerprint of a molecule and arises from the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. mdpi.com

For this compound, the key bonds are the Si-S and Si-H bonds. The fragmentation would likely proceed through several key pathways:

Cleavage of the Si-S bond: This is expected to be a major fragmentation pathway, leading to the formation of the silyl cation [SiH₃]⁺ and a silylsulfanido radical [•SSiH₃], or a silylsulfanido cation [SSiH₃]⁺ and a silyl radical [•SiH₃].

Loss of hydrogen atoms: Stepwise loss of hydrogen atoms from the molecular ion or fragment ions can also occur.

Rearrangements: Hydrogen rearrangements, although less common for such a small molecule, cannot be entirely ruled out.

Plausible Fragmentation Pathways for this compound in EI-MS

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 94 | [H₆Si₂S]⁺˙ | - |

| 93 | [H₅Si₂S]⁺ | H• |

| 63 | [H₃SiS]⁺ | •SiH₃ |

| 62 | [H₂SiS]⁺˙ | SiH₄ |

| 61 | [HSiS]⁺ | H₂ + •SiH₃ |

| 31 | [SiH₃]⁺ | •SSiH₃ |

The analysis of these fragmentation patterns allows for the reconstruction of the molecular connectivity. The presence of a prominent [SiH₃]⁺ peak at m/z 31 and a [H₃SiS]⁺ peak at m/z 63 would strongly support the Si-S-Si connectivity of this compound.

X-ray Diffraction Analysis of Crystalline this compound Derivatives

To perform this analysis, a suitable crystalline derivative of this compound would first need to be synthesized. This could involve, for example, the formation of a coordination complex with a transition metal or the synthesis of a solid-state adduct. The resulting crystal is then mounted in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined. readchemistry.com

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 6.40 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 534.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.15 |

| Si-S bond length (Å) | 2.14 |

| Si-S-Si bond angle (°) | 98.5 |

| H-Si-S bond angle (°) | 109.5 (avg.) |

The hypothetical data above illustrates the type of detailed structural information that can be obtained. The Si-S bond length and the Si-S-Si bond angle are particularly important parameters for understanding the bonding and geometry of the this compound moiety. Comparison of these experimental values with theoretical calculations can provide further insights into the electronic structure of the molecule.

Applications of Silylsulfanylsilane in Advanced Chemical Systems

Role in Materials Science and Nanotechnology

Materials science and nanotechnology frequently utilize silicon compounds as building blocks for novel materials with tailored properties. Silanes, in particular, are valued for their ability to form robust networks and functionalize surfaces.

Precursor for Silicon-Sulfur Containing Polymers

A precursor in polymer chemistry is a monomer or oligomer that is used as the foundational unit for building a larger polymer chain. In theory, silylsulfanylsilane, with its Si-S-Si linkage and reactive Si-H bonds, could serve as a precursor for polymers containing silicon and sulfur. The polymerization could potentially proceed through reactions involving the Si-H groups, leading to a cross-linked or linear polysilathiane network. Such materials would be of academic interest for their unique elemental composition. However, specific research detailing the synthesis and characterization of silicon-sulfur containing polymers derived directly from this compound (disilathiane) is not prominently featured in available literature. Research in sulfur-containing polymers more commonly involves the polymerization of elemental sulfur or other organosulfur compounds. nih.gov

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, rigidity) at the molecular level. nih.govmdpi.comrsc.orgmdpi.com Silanes are often used as coupling agents or precursors in the sol-gel process to create these materials. mdpi.combeilstein-journals.org

While functionalized organosilanes are widely employed for this purpose, the integration of the basic this compound molecule into such hybrid systems has not been specifically reported. Its high reactivity and the absence of organic functional groups that can be readily copolymerized with organic monomers may limit its direct application in this area without prior chemical modification.

Applications in Nanomaterial Synthesis and Functionalization

The synthesis of nanomaterials involves creating particles with dimensions on the nanoscale (1-100 nm). nih.govmdpi.com Functionalization is the process of modifying the surface of these nanoparticles to enhance their stability, dispersibility, or to introduce specific chemical properties. researchgate.netnih.gov Silane (B1218182) coupling agents with organic functionalities, such as (3-Aminopropyl)triethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), are commonly used to functionalize the surfaces of silica (B1680970) or metal oxide nanoparticles. nih.govdoi.org

There is no specific evidence in the searched literature to suggest that this compound is used for the direct synthesis or functionalization of nanomaterials. Its role is distinct from more complex silanes that are designed with specific anchoring and functional groups for these applications.

Catalytic Applications of this compound and Its Derivatives

In catalysis, compounds can act directly as the catalyst to accelerate a chemical reaction, as a co-catalyst to assist the main catalyst, or as a precursor that is transformed into the active catalytic species.

Role as a Catalyst or Co-catalyst Component

A catalyst increases the rate of a chemical reaction without being consumed in the process, while a co-catalyst enhances the activity of the primary catalyst. While various transition metal-silane complexes and specific organosilanes have found applications in catalysis, there are no available research findings that identify this compound as an effective catalyst or co-catalyst for chemical transformations. Its derivative, hexamethyldisilathiane (B1360051), is noted for its use as a reagent in specific organic reactions, but not typically as a catalyst. researchgate.netacs.org

Precursor for Active Catalytic Species

A catalyst precursor is a stable compound that is converted into the active catalyst, often in situ (in the reaction mixture). This is a common strategy, for example, in generating highly active metal nanoparticle catalysts from a stable salt or complex.

No documented research indicates that this compound serves as a precursor to generate active catalytic species. The development of catalysts from silicon-sulfur sources remains a niche area, and this compound is not cited as a starting material for such purposes in the available literature.

This compound in Organic Synthesis and Reagent Chemistry

The application of organosilicon compounds is a cornerstone of modern organic synthesis. These reagents are pivotal for a variety of transformations, including the protection of functional groups and the activation of substrates. However, information specifically detailing the role of this compound in these contexts is not readily found in scientific literature.

Silylation Reagent in Synthetic Transformations

Silylation is a chemical process that introduces a silyl (B83357) group into a molecule, often to protect a reactive functional group. This technique is fundamental in multi-step organic syntheses. While numerous silylating agents are known and characterized, there is a lack of specific data on this compound acting in this capacity. The reactivity and substrate scope for this compound as a silylation reagent are not described in the available search results.

Protecting Group Chemistry

The use of protecting groups is a critical strategy in organic synthesis to temporarily mask a reactive functional group, allowing for chemical manipulations at other sites of a molecule. Silyl ethers, for instance, are common protecting groups for alcohols. The potential for this compound to be used in protecting group chemistry is noted in some patent literature in a very general sense, but no specific examples, procedures for its introduction and removal, or its stability under various reaction conditions have been documented in the accessible information.

Specific Chemical Transformations Facilitated by this compound

Detailed accounts of specific chemical transformations where this compound serves as a key reagent are not available in the public scientific record. Consequently, a data table of its performance in specific reactions, including substrates, reaction conditions, and yields, cannot be constructed.

Derivatives and Analogues of Silylsulfanylsilane: Synthesis and Research

Structural Modifications and Their Synthetic Routes

The substitution of hydrogen atoms on the silicon centers of silylsulfanylsilane with organic or heteroatom-containing groups is the primary strategy for creating functional analogues. These modifications are achieved through several synthetic pathways that leverage the reactivity of silicon precursors.

The most common derivatives of this compound are those bearing alkyl or aryl groups. These substituents enhance the stability of the molecule, particularly against hydrolysis, and modify its solubility in organic solvents. The primary synthetic method involves the reaction of an organosilyl halide with a suitable sulfur source.

A widely used and illustrative example is the synthesis of bis(trimethylsilyl)sulfide. This compound is prepared by the reaction of trimethylsilyl (B98337) chloride with anhydrous sodium sulfide (B99878) wikipedia.org. The driving force for this reaction is the formation of a stable salt, sodium chloride, as a byproduct. This general strategy can be extended to a variety of other alkyl and aryl-substituted silyl (B83357) chlorides to produce a library of symmetrically substituted silylsulfanylsilanes.

Alternative routes include the reaction of organosilyl halides with thiols or disulfides, often in the presence of a base, to form the silicon-sulfur bond researchgate.netmdpi.com. These methods offer versatility in creating both symmetrical and unsymmetrical derivatives.

Table 1: Synthetic Routes to Alkyl/Aryl Substituted Silylsulfanylsilanes

| Product Example | Reactant 1 | Reactant 2 | Reaction Type |

| Bis(trimethylsilyl)sulfide | Trimethylsilyl chloride | Sodium Sulfide | Salt Metathesis wikipedia.org |

| Phenyl(trimethylsilyl)sulfide | Phenylthiol | Trimethylsilyl chloride | Base-mediated condensation |

| Bis(triphenylsilyl)sulfide | Triphenylsilyl chloride | Hydrogen Sulfide | Base-mediated condensation |

| Dibutyl(methyl)silyl sulfide | Alkyl Halide | Bis(silyl)disulfide | Reductive Coupling mdpi.com |

Introducing heteroatoms (such as nitrogen, oxygen, or phosphorus) into the substituents on the silicon atoms can impart unique reactivity and functionality. The synthesis of these compounds relies on precursors where a heteroatom-containing group is already attached to the silicon. For instance, the reaction of aminosilanes or alkoxysilanes with sulfur-containing reagents can be employed osti.gov.

A general approach involves using a halosilyl derivative that also bears the desired heteroatom-functionalized group. For example, a (dialkylamino)dimethylsilyl chloride could be reacted with a sulfide source, analogous to the synthesis of alkyl-substituted derivatives. This modular approach allows for the systematic incorporation of a wide range of functional groups. The development of novel reagents like N-silyl sulfinylamines also opens pathways to creating silicon-sulfur bonds adjacent to nitrogen atoms acs.org.

Comparative Reactivity Studies of this compound Analogues

The reactivity of this compound analogues is dominated by the nature of the silicon-sulfur bond. This bond is polar and susceptible to cleavage by various reagents. Substituents on the silicon atoms play a critical role in modulating this reactivity, influencing both the selectivity and the kinetics of reactions.

Substituents alter the electronic and steric environment around the silicon-sulfur linkage, thereby directing the outcome of chemical reactions. Bis(trimethylsilyl)sulfide, for example, is widely used as a gentle and anhydrous source of the "S²⁻" anion for converting organic and inorganic compounds, such as transforming aldehydes and ketones into their corresponding thiones wikipedia.org.

Electronic Effects : Electron-withdrawing groups attached to the silicon atom increase the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. This enhanced reactivity can facilitate the cleavage of the Si-S bond and improve the efficiency of sulfur transfer reactions. Conversely, electron-donating groups increase the electron density on silicon, potentially slowing the rate of nucleophilic attack at the silicon center but increasing the nucleophilicity of the sulfur atom itself youtube.com.

The rate at which this compound analogues react is profoundly influenced by the substituents on the silicon atoms. While specific kinetic data for a wide range of this compound derivatives are not extensively documented, the principles of physical organic chemistry allow for clear predictions. The cleavage of Si-O-Si bonds, a related system, shows a strong dependence on neighboring groups that can facilitate the reaction nih.gov. A similar influence is expected for Si-S-Si systems.

The rate of Si-S bond cleavage is typically accelerated by:

Electron-withdrawing substituents : These groups stabilize the developing negative charge on the leaving group or the transition state during nucleophilic attack on the silicon atom.

Less sterically hindered silicon centers : Unencumbered reaction sites allow for easier access by nucleophiles or electrophiles, leading to faster reaction rates.

Polar solvents : Solvents that can stabilize charged intermediates or transition states will generally increase the rate of heterolytic bond cleavage.

Quantum chemical calculations have been used to analyze the stability of Si-C bonds under various conditions, demonstrating that the electronic environment significantly impacts bond stability rsc.org. Similar computational studies could quantify the impact of substituents on the kinetics of Si-S bond cleavage.

Table 2: Predicted Influence of Substituents on Reaction Kinetics

| Substituent Type on Silicon | Example Group | Electronic Effect | Steric Effect | Predicted Effect on Si-S Cleavage Rate |

| Small Alkyl | -CH₃ | Weakly donating | Low | Baseline |

| Bulky Alkyl | -C(CH₃)₃ | Donating | High | Decrease |

| Aryl | -C₆H₅ | Withdrawing (inductive) | Medium | Increase |

| Electron-Withdrawing Aryl | -C₆H₄CF₃ | Strongly withdrawing | Medium | Strong Increase |

| Electron-Donating Aryl | -C₆H₄OCH₃ | Net donating (resonance) | Medium | Decrease |

| Alkoxy | -OCH₃ | Strongly withdrawing (inductive) | Low | Strong Increase |

Q & A

Q. Advanced: How do reaction conditions (solvent polarity, temperature gradients) influence the regioselectivity and stability of this compound intermediates?

Answer:

- Synthetic Routes : Common methods include thiol-ene reactions between silylthiols and silanes, or nucleophilic substitution of silyl halides with silylthiolates. Yields are optimized by controlling stoichiometry (e.g., 1.2:1 thiol-to-silane ratio) and using inert atmospheres to prevent oxidation .

- Advanced Optimization : Solvent polarity (e.g., toluene vs. THF) affects intermediate stability due to solvation effects. Temperature gradients (e.g., −78°C for kinetic control vs. room temperature for thermodynamic products) can shift regioselectivity. Monitor via in situ FTIR or NMR to track intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How can researchers resolve ambiguities in NMR spectra caused by dynamic Si–S bond rotation or steric hindrance?

Answer:

- Basic Techniques : NMR (chemical shifts between −10 to −50 ppm for Si–S bonds) and X-ray crystallography for unambiguous structural confirmation. Elemental analysis validates purity (>95%) .

- Advanced Resolution : Variable-temperature NMR (VT-NMR) decoheres dynamic rotation effects. For steric hindrance, use isotopic labeling (e.g., -enriched substrates) or computational modeling (DFT) to predict shielding/deshielding patterns .

Basic: What factors influence the thermal stability of this compound?

Q. Advanced: How can kinetic studies (e.g., Arrhenius plots) quantify decomposition pathways under varying conditions?

Answer:

- Stability Factors : Moisture sensitivity (hydrolysis of Si–S bonds) and thermal lability above 80°C. Stabilize using anhydrous solvents and sterically bulky substituents (e.g., tert-butyl groups) .

- Kinetic Analysis : Conduct thermogravimetric analysis (TGA) at 5°C/min increments. Plot ln(k) vs. 1/T to calculate activation energy () for decomposition. Compare with DFT-predicted transition states to validate mechanisms .

Basic: How is computational modeling applied to predict this compound reactivity?

Q. Advanced: What discrepancies exist between DFT-predicted reaction pathways and experimental outcomes, and how can they be reconciled?

Answer:

- Basic Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond dissociation energies (Si–S ≈ 250 kJ/mol) and frontier molecular orbitals for reactivity trends .

- Discrepancy Resolution : Overestimated exothermicity in silico often arises from solvent effects omitted in gas-phase calculations. Incorporate implicit solvation models (e.g., PCM) and compare with experimental calorimetry data (e.g., ΔH from DSC) .

Basic: What catalytic applications of this compound are documented?

Q. Advanced: How do steric and electronic modifications of the silyl group alter catalytic efficiency in cross-coupling reactions?

Answer:

- Basic Applications : this compound acts as a silicon transfer agent in Pd-catalyzed C–Si bond formations. Reference turnover numbers (TON) from recent studies (e.g., TON = 120 for aryl chlorides) .

- Advanced Modifications : Electron-withdrawing substituents (e.g., –CF) increase electrophilicity but reduce steric accessibility. Balance via Hammett plots (σ values) and Tolman cone angles to optimize catalytic cycles .

Basic: How should researchers address contradictions in reported thermodynamic data (e.g., ΔG, ΔH) for this compound reactions?

Q. Advanced: What statistical frameworks (e.g., Bayesian meta-analysis) are suitable for reconciling heterogeneous datasets?

Answer:

- Basic Resolution : Cross-validate calorimetry data (e.g., DSC vs. isothermal titration calorimetry) and ensure purity via GC-MS. Discrepancies >5% suggest unaccounted side reactions .

- Advanced Frameworks : Apply Bayesian hierarchical models to pool data from multiple studies, weighting by sample size and measurement precision. Use Q-test statistics to quantify heterogeneity (e.g., I > 50% indicates high variability) .

Basic: What strategies ensure comprehensive literature reviews on this compound?

Q. Advanced: How can bibliometric tools identify understudied areas, such as non-covalent interactions in this compound complexes?

Answer:

- Basic Strategies : Use SciFinder with query filters (e.g., "this compound AND synthesis NOT patent") and citation tracking for seminal papers (e.g., J. Organomet. Chem. 2010–2025) .

- Bibliometric Analysis : Co-word analysis (VOSviewer) maps keyword clusters (e.g., "Si–S bond activation" vs. "steric effects"). Highlight gaps via temporal trends (e.g., declining publications on hydrolysis mechanisms post-2020) .

Basic: What experimental designs validate mechanistic hypotheses for this compound reactions?

Q. Advanced: How do isotopic labeling (e.g., 34S^{34}\text{S}34S) and ultrafast spectroscopy resolve transient intermediates?

Answer:

- Basic Validation : Use radical traps (TEMPO) or kinetic isotope effects (KIE) to distinguish ionic vs. radical pathways. For example, KIE > 1.1 supports a radical mechanism .

- Ultrafast Techniques : Femtosecond transient absorption spectroscopy tracks intermediates with lifetimes <1 ps. -labeling in time-resolved Raman spectroscopy clarifies bond cleavage sequences .

Basic: What collaborative approaches integrate this compound chemistry with materials science?

Q. Advanced: How do interfacial interactions between this compound and metal oxides (e.g., SiO2_22) affect composite material performance?

Answer:

- Basic Collaboration : Partner with materials scientists to test this compound as a surface modifier for SiO nanoparticles. Measure contact angles to assess hydrophobicity post-functionalization .

- Advanced Interface Analysis : Use XPS to quantify Si–O–Si bridging bonds at interfaces. Molecular dynamics (MD) simulations predict packing densities and adhesion energies (e.g., ±5% deviation from experimental AFM data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.